molecular formula C12H11NO3 B11891025 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone

Katalognummer: B11891025
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: FXAUIUPZRSJDMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with hydroxyl groups at positions 7 and 8, a methyl group at position 2, and an ethanone group at position 3. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from aniline derivatives, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(7,8-Dihydroxy-2-methylquinolin-3-yl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

1-(7,8-dihydroxy-2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO3/c1-6-9(7(2)14)5-8-3-4-10(15)12(16)11(8)13-6/h3-5,15-16H,1-2H3

InChI-Schlüssel

FXAUIUPZRSJDMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C=CC(=C(C2=N1)O)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.